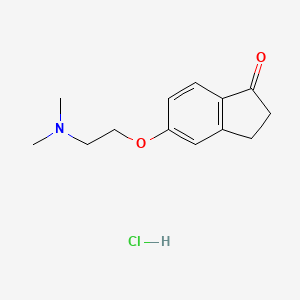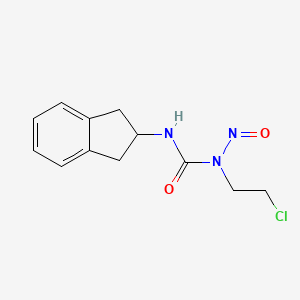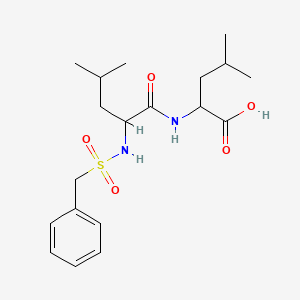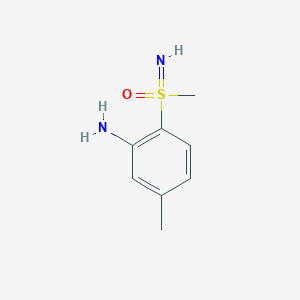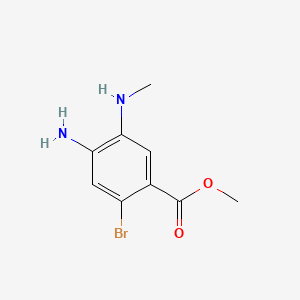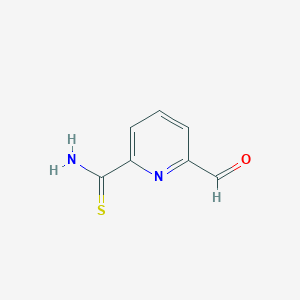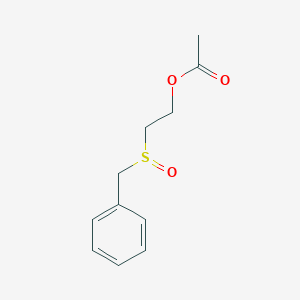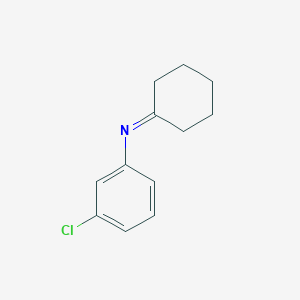
3-Chloro-n-cyclohexylideneaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-n-cyclohexylideneaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom attached to the benzene ring and a cyclohexylidene group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-n-cyclohexylideneaniline typically involves the reaction of N,N-dichlorocyclohexylamine with aniline under specific conditions. The process begins with the preparation of N,N-dichlorocyclohexylamine by treating cyclohexylamine with t-butyl hypochlorite in dry benzene at low temperatures. This intermediate is then reacted with aniline in the presence of a base such as potassium acetate in ethanol under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 3-Chloro-n-cyclohexylideneaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of cyclohexylideneaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
科学的研究の応用
3-Chloro-n-cyclohexylideneaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Chloro-n-cyclohexylideneaniline involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
- N-cyclohexylideneaniline
- 3-Chloroaniline
- N-chlorocyclohexylideneimine
Comparison: 3-Chloro-n-cyclohexylideneaniline is unique due to the presence of both a chlorine atom and a cyclohexylidene group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs .
特性
CAS番号 |
41464-95-3 |
|---|---|
分子式 |
C12H14ClN |
分子量 |
207.70 g/mol |
IUPAC名 |
N-(3-chlorophenyl)cyclohexanimine |
InChI |
InChI=1S/C12H14ClN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
InChIキー |
IFKDJXCSZLTQJR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=NC2=CC(=CC=C2)Cl)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
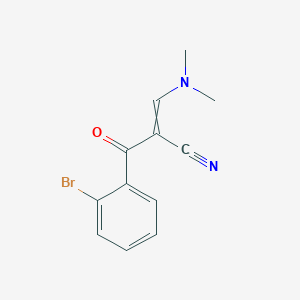
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)


![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
